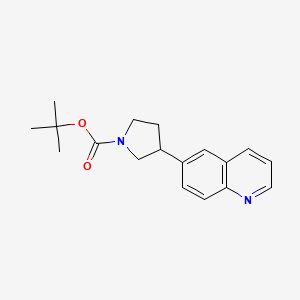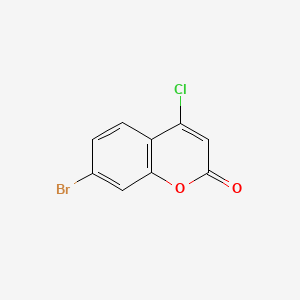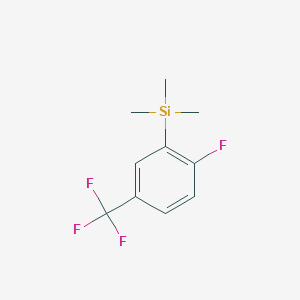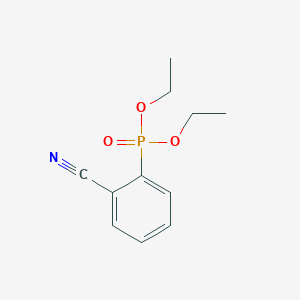![molecular formula C11H11BrFNO2 B13688043 6-(Bromomethyl)-2-ethyl-7-fluoro-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B13688043.png)
6-(Bromomethyl)-2-ethyl-7-fluoro-2H-benzo[b][1,4]oxazin-3(4H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(Bromomethyl)-2-ethyl-7-fluoro-2H-benzo[b][1,4]oxazin-3(4H)-one is a synthetic organic compound belonging to the class of benzo[b][1,4]oxazines This compound is characterized by the presence of a bromomethyl group, an ethyl group, and a fluorine atom attached to the benzo[b][1,4]oxazine core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Bromomethyl)-2-ethyl-7-fluoro-2H-benzo[b][1,4]oxazin-3(4H)-one typically involves the bromination of a suitable precursor. One common method involves the use of N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction is carried out in a solvent like carbon tetrachloride (CCl4) under reflux conditions . The resulting brominated intermediate is then subjected to further reactions to introduce the ethyl and fluoro substituents.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
6-(Bromomethyl)-2-ethyl-7-fluoro-2H-benzo[b][1,4]oxazin-3(4H)-one can undergo various chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Coupling Reactions: The presence of the bromomethyl group allows for coupling reactions with organometallic reagents to form new carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium cyanide (KCN) can be used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield an azido derivative, while oxidation with potassium permanganate could produce a carboxylic acid derivative.
Aplicaciones Científicas De Investigación
6-(Bromomethyl)-2-ethyl-7-fluoro-2H-benzo[b][1,4]oxazin-3(4H)-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and in the study of reaction mechanisms.
Biology: The compound can be used in the development of bioactive molecules and as a probe in biochemical assays.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 6-(Bromomethyl)-2-ethyl-7-fluoro-2H-benzo[b][1,4]oxazin-3(4H)-one involves its interaction with specific molecular targets. The bromomethyl group can form covalent bonds with nucleophilic sites in biological molecules, potentially leading to the inhibition of enzyme activity or modulation of signaling pathways. The fluorine atom may enhance the compound’s stability and binding affinity to its targets.
Comparación Con Compuestos Similares
Similar Compounds
2-Amino-5-nitrophenol: Used in the synthesis of similar benzo[b][1,4]oxazine derivatives.
3-Bromo-4-hydroxybenzaldehyde: Another brominated aromatic compound with different functional groups.
Uniqueness
6-(Bromomethyl)-2-ethyl-7-fluoro-2H-benzo[b][1,4]oxazin-3(4H)-one is unique due to the combination of its bromomethyl, ethyl, and fluoro substituents, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for diverse research applications.
Propiedades
Fórmula molecular |
C11H11BrFNO2 |
|---|---|
Peso molecular |
288.11 g/mol |
Nombre IUPAC |
6-(bromomethyl)-2-ethyl-7-fluoro-4H-1,4-benzoxazin-3-one |
InChI |
InChI=1S/C11H11BrFNO2/c1-2-9-11(15)14-8-3-6(5-12)7(13)4-10(8)16-9/h3-4,9H,2,5H2,1H3,(H,14,15) |
Clave InChI |
RDZBMTOPYUOYSD-UHFFFAOYSA-N |
SMILES canónico |
CCC1C(=O)NC2=C(O1)C=C(C(=C2)CBr)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5-(Benzo[d][1,3]dioxol-5-yl)-3-methyl-1H-1,2,4-triazole](/img/structure/B13687987.png)





![4-[4-[[2-(4-Chlorophenyl)-1-cycloheptenyl]methyl]-1-piperazinyl]benzoic Acid](/img/structure/B13688022.png)


![6-Iodo-2-(4-methylphenyl)imidazo[1,2-a]pyridine](/img/structure/B13688039.png)


